3-(4-fluorophenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a pyrido[2,1-b][1,3,5]thiadiazine core, which is a fused ring system containing nitrogen, sulfur, and carbon atoms. The presence of fluorophenyl and methoxyphenyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves multiple steps, typically starting with the preparation of the core pyrido[2,1-b][1,3,5]thiadiazine structure This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, allowing for the introduction of other functional groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. .
Scientific Research Applications
3-(4-fluorophenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and methoxyphenyl groups can enhance its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,1-b][1,3,5]thiadiazine derivatives with different substituents. For example:
3,5-bis-(4-methoxyphenyl)-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thione: This compound has methoxyphenyl groups but lacks the fluorophenyl group, which may affect its reactivity and applications.
2,4,6-trisubstituted 1,3,5-triazines: These compounds have a similar triazine core but different substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C21H18FN3O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-8-(3-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H18FN3O2S/c1-27-17-4-2-3-14(9-17)18-10-20(26)25-12-24(13-28-21(25)19(18)11-23)16-7-5-15(22)6-8-16/h2-9,18H,10,12-13H2,1H3 |
InChI Key |
PTIVCLPFPMJTJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.